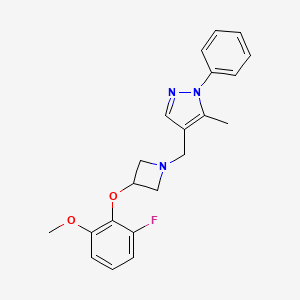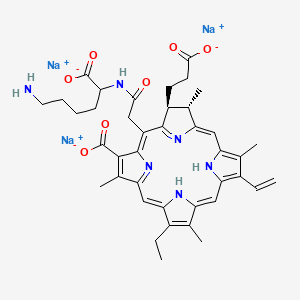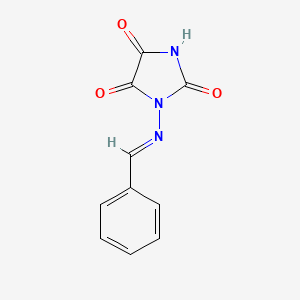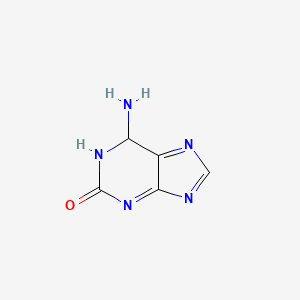-rhenium](/img/structure/B15132556.png)
(OC-6-33)-tricarbonyl[5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2](1,10-phenanthroline-kappaN1,kappaN10)-rhenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium is a complex organometallic compound featuring rhenium as the central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium typically involves the coordination of rhenium with 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhenium center. The process generally includes the following steps:
Preparation of Ligands: Synthesis of 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole.
Coordination Reaction: Mixing the ligands with a rhenium precursor, such as rhenium tricarbonyl chloride, in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction typically results in lower oxidation state species.
Applications De Recherche Scientifique
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a bioimaging agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism by which (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s luminescent properties allow it to be used in bioimaging, where it binds to specific cellular components and emits light upon excitation. In medicinal applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
Uniqueness
What sets (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium apart from similar compounds is its unique combination of ligands, which confer specific electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications where other compounds may not perform as well.
Propriétés
Formule moléculaire |
C24H13N6O3Re-3 |
|---|---|
Poids moléculaire |
619.6 g/mol |
Nom IUPAC |
carbon monoxide;5-(4-ethynylphenyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene;1,10-phenanthroline-1,10-diide;rhenium |
InChI |
InChI=1S/C12H8N2.C9H5N4.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-7-3-5-8(6-4-7)9-10-12-13-11-9;3*1-2;/h1-8H;1,3-6H;;;;/q-2;-1;;;; |
Clé InChI |
VRMGQOJKIYDFJN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=N[N-]N=N2.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)



![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)

![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)

![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)


![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)
